molecular formula C19H24N4O2 B2442068 N-[(3-methoxyphenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 2309706-28-1

N-[(3-methoxyphenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B2442068
CAS No.: 2309706-28-1
M. Wt: 340.427
InChI Key: KGUYRGOLAYMKOD-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H24N4O2 and its molecular weight is 340.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sigma Receptor Scintigraphy in Breast Cancer Detection

Sigma receptors are protein sites in the brain and other tissues that are involved in several physiological and pathological processes. A study investigated the potential of a new iodobenzamide, specifically designed for preferential binding to sigma receptors that are overexpressed on breast cancer cells, to visualize primary breast tumors in humans in vivo. This research demonstrated that the compound accumulates in most breast tumors, offering a noninvasive technique to assess tumor proliferation through sigma receptor scintigraphy, indicating its application in diagnosing and monitoring breast cancer (Caveliers et al., 2002).

Repellent Efficacy Against Aedes and Simulium

Another area of research has focused on the repellent efficacy of various compounds against mosquito and black fly species. The study tested the effectiveness of different repellents, including a piperidine compound, demonstrating significant protection against Aedes communis and Simulium venustum. This research highlights the potential of piperidine derivatives in developing effective insect repellents to protect against vector-borne diseases (Debboun et al., 2000).

Pharmacology and Pharmacokinetics of NMDA Receptor Antagonists

The compound "CERC‐301," which shares a structural relation with the query compound, has been studied for its selective antagonism of the N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B). This research offers insights into the development of treatments for major depressive disorder, showcasing the compound's high-binding affinity, efficacy in pharmacodynamic models, and a predictive approach for dose selection in clinical trials. The comprehensive pharmacological profile provided indicates the importance of such compounds in psychiatric disorder treatment research (Garner et al., 2015).

Radioligand Development for Brain Imaging

Research into radioligands for positron emission tomography (PET) imaging of the brain has included compounds with similar structural characteristics. These studies involve the development and application of radiolabeled benzamides and piperidine derivatives for visualizing serotonin receptors and other targets in the brain, demonstrating their utility in diagnosing and researching neurological and psychiatric conditions. For instance, studies have detailed the use of radiolabeled compounds for imaging 5-HT1A receptors, offering valuable tools for understanding the receptor's role in various diseases and the effects of pharmacological treatments (Pike et al., 1996).

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-14-8-9-18(22-21-14)23-10-4-6-16(13-23)19(24)20-12-15-5-3-7-17(11-15)25-2/h3,5,7-9,11,16H,4,6,10,12-13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUYRGOLAYMKOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.